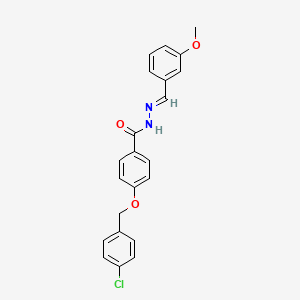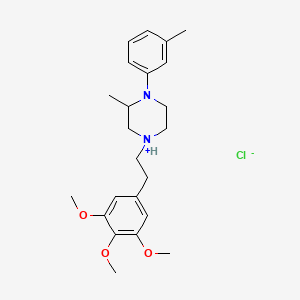
1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea” is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea” typically involves the reaction of a substituted aniline with an isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
[ \text{Substituted Aniline} + \text{Isothiocyanate} \rightarrow \text{Thiourea Derivative} ]
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: Thioureas can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
科学的研究の応用
Chemistry
In chemistry, thiourea derivatives are used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology
In biological research, thiourea compounds are studied for their potential as enzyme inhibitors and their antimicrobial properties.
Medicine
Thiourea derivatives have been investigated for their potential therapeutic applications, including as antithyroid agents and anticancer drugs.
Industry
In industry, thiourea compounds are used in the production of polymers, dyes, and as vulcanization accelerators in rubber manufacturing.
作用機序
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as antithyroid agents, thioureas inhibit the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones.
類似化合物との比較
Similar Compounds
- 1-(4-Methylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea
- 1-(4-Chloromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea
Uniqueness
“1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea” is unique due to the presence of the difluoromethylsulfanyl group, which may impart distinct electronic and steric properties, potentially leading to unique reactivity and biological activity compared to its analogs.
特性
CAS番号 |
189281-98-9 |
|---|---|
分子式 |
C14H20F2N2S2 |
分子量 |
318.5 g/mol |
IUPAC名 |
1-[4-(difluoromethylsulfanyl)phenyl]-3-(3,3-dimethylbutan-2-yl)thiourea |
InChI |
InChI=1S/C14H20F2N2S2/c1-9(14(2,3)4)17-13(19)18-10-5-7-11(8-6-10)20-12(15)16/h5-9,12H,1-4H3,(H2,17,18,19) |
InChIキー |
RDIJRRGZZARMTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)C)NC(=S)NC1=CC=C(C=C1)SC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)

![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)
![2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol](/img/structure/B11999348.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999355.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11999361.png)


![Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11999373.png)


![{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999399.png)
